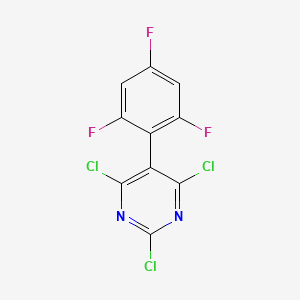

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Synthesis of Triarylpyridines

2,4,6-Triarylpyridines, which have significant biological and pharmaceutical properties, can be synthesized using 2,4,6-trichloropyrimidine. These properties include anticonvulsant, anesthetic, anti-malarial, and anti-epileptic characteristics, along with applications in agro-chemicals, supramolecular chemistry, and photodynamic cancer therapy (Maleki, 2015).

2. Optical and Sensor Properties

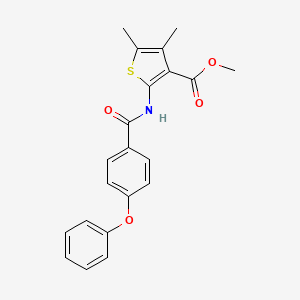

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D-π-A system was synthesized, showing distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. These pyrimidines exhibit strong fluorosolvatochromic properties and can be used as polarity or proton sensors due to their intramolecular charge transfer and basic characteristics (Muraoka, Obara, & Ogawa, 2016).

3. Synthesis of Functionalised Pyrimidine Systems

5-Chloro-2,4,6-trifluoropyrimidine can be used as a core scaffold for synthesizing functionalized pyrimidine systems. The methodology involves nucleophilic aromatic substitution processes, which are significant for life-science industries, although it requires careful selection due to regioselectivity issues (Parks, Sandford, Christopher, & Miller, 2008).

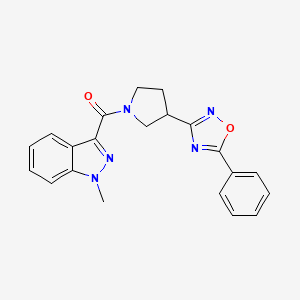

4. Synthesis of Antibacterial Agents

Pyrimidine derivatives like 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines have been synthesized and characterized, displaying in vitro antibacterial activity against human bacterial flora of the axilla and foot. These compounds are important in the development of new antibacterial agents (Allouchi et al., 2003).

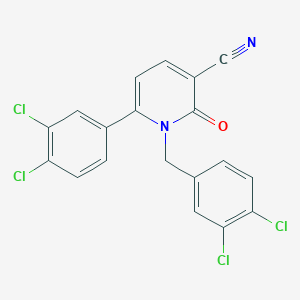

5. Development of Antimicrobial Agents

C5/C6 substituted pyrimidine derivatives, specifically C6 substituted pyrimidine analogs, have emerged as potent molecules in antimicrobial applications. Synthesis methods for these derivatives have been developed, showing significant activity against fungal strains, indicative of their potential as antifungal agents (Goudgaon & Sheshikant, 2013).

properties

IUPAC Name |

2,4,6-trichloro-5-(2,4,6-trifluorophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl3F3N2/c11-8-7(9(12)18-10(13)17-8)6-4(15)1-3(14)2-5(6)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCUYPLENIBECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=C(N=C(N=C2Cl)Cl)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)

![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)

![benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B2736548.png)

![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)